molecular formula C21H14BrClN4O3 B2776656 3-(4-bromobenzyl)-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899737-93-0

3-(4-bromobenzyl)-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No. B2776656
CAS RN: 899737-93-0
M. Wt: 485.72
InChI Key: RRZVSPOTMOAUCW-UHFFFAOYSA-N
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Description

The compound “3-(4-bromobenzyl)-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” is a complex organic molecule. It contains several functional groups, including a bromobenzyl group, a chlorophenyl group, and a purine dione group. The presence of these groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, given the presence of multiple aromatic rings and heteroatoms. The bromobenzyl and chlorophenyl groups are likely to contribute to the overall polarity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings and heteroatoms would likely result in a relatively high molecular weight .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is part of research efforts aimed at synthesizing novel derivatives with potential biological activities. For example, a study explored the synthesis and biological evaluation of novel fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives, highlighting the process of creating compounds with significant anti-proliferative activity against various human cancer cell lines (Sucharitha et al., 2021). Another study focused on the reactions of 3,5-dibromo-1-(thiiran-2-ylmethyl)-1,2,4-triazole with NH-azoles, leading to the formation of compounds including a derivative similar in structure to the specified compound (Khaliullin et al., 2014).

Biological Evaluation

  • Research into the biological activities of related compounds has shown potential in anticancer and antimicrobial applications. The synthesis of compounds with structural similarities has been motivated by the search for anticancer agents with strong activity against specific cancer cell lines, complemented by molecular docking studies to understand their mechanism of action (Sucharitha et al., 2021). Additionally, derivatives of the mentioned compound have been synthesized and screened for antimicrobial activities, demonstrating the potential for development into drugs with antimicrobial properties (Bektaş et al., 2007).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal applications, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling “3-(4-bromobenzyl)-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The future research directions for this compound would likely depend on its potential applications. If it shows promise in preliminary studies, it could be the subject of further investigation to fully understand its properties and potential uses .

properties

IUPAC Name

2-[(4-bromophenyl)methyl]-7-(4-chlorophenyl)-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrClN4O3/c1-25-18-17(19(28)27(21(25)29)10-12-2-6-14(22)7-3-12)26-11-16(30-20(26)24-18)13-4-8-15(23)9-5-13/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZVSPOTMOAUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)Br)N4C=C(OC4=N2)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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